Pyrazine, 2-methoxy-5-(trifluoromethyl)-
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Overview
Description
Pyrazine, 2-methoxy-5-(trifluoromethyl)-: is a heterocyclic aromatic organic compound. It features a pyrazine ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 2-methoxy-5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the chlorination and subsequent fluorination of pyrazine derivatives .
Industrial Production Methods: Industrial production of this compound often utilizes scalable methods that ensure high yield and purity. For instance, the synthesis of 2-chloro-5-trifluoromethoxypyrazine, a precursor, can be efficiently scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Pyrazine, 2-methoxy-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of the methoxy or trifluoromethyl groups with other functional groups.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, Pyrazine, 2-methoxy-5-(trifluoromethyl)- is used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis .
Biology and Medicine: It is being explored for its potential use in drug design and development .
Industry: In the industrial sector, Pyrazine, 2-methoxy-5-(trifluoromethyl)- is used in the production of advanced materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of Pyrazine, 2-methoxy-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it could modulate enzyme activity or receptor binding .
Comparison with Similar Compounds
2-Methyl-5-trifluoromethyl-pyrazine: Similar in structure but with a methyl group instead of a methoxy group.
Trifluoromethoxypyrazines: A broader class of compounds with similar trifluoromethoxy substituents.
Uniqueness: Pyrazine, 2-methoxy-5-(trifluoromethyl)- is unique due to the combination of its methoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and stability under various conditions .
Properties
Molecular Formula |
C6H5F3N2O |
---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
2-methoxy-5-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C6H5F3N2O/c1-12-5-3-10-4(2-11-5)6(7,8)9/h2-3H,1H3 |
InChI Key |
GOYFQRQKJCAXEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1)C(F)(F)F |
Origin of Product |
United States |
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